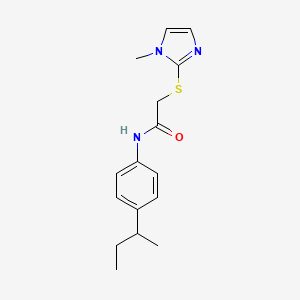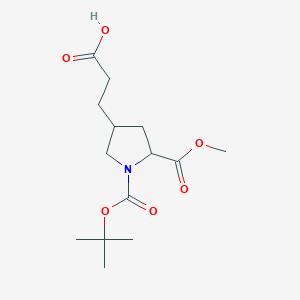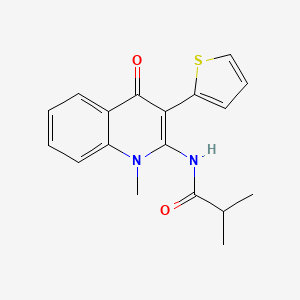![molecular formula C21H23ClN2O2 B2608223 [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone CAS No. 915927-44-5](/img/structure/B2608223.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CM156 or TAK-063 and has been extensively studied for its therapeutic potential in treating various neurological disorders.
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the mesolimbic and mesocortical pathways, which are associated with reward and motivation, respectively. By blocking this receptor, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone may modulate the activity of these pathways, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function. It also has anxiolytic and antidepressant effects and may improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies on the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its high lipophilicity, which may affect its pharmacokinetic properties and limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone. One potential direction is to explore its therapeutic potential in other neurological disorders such as Parkinson's disease and addiction. Another direction is to develop more selective and potent derivatives of this compound that may have improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone and its effects on other neurotransmitter systems.
In conclusion, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a promising chemical compound that has potential therapeutic applications in various neurological disorders. Its high selectivity for the dopamine D3 receptor and its biochemical and physiological effects make it an attractive target for further research and development.
Synthesis Methods
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone involves several steps, including the reaction of 3-chlorophenylpiperazine with 4-(2-methylprop-2-enoxy)benzaldehyde to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis of this compound has been optimized and improved over the years to enhance its yield and purity.
Scientific Research Applications
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, emotion, and cognition.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-16(2)15-26-20-8-6-17(7-9-20)21(25)24-12-10-23(11-13-24)19-5-3-4-18(22)14-19/h3-9,14H,1,10-13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTVOVMGNAWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)
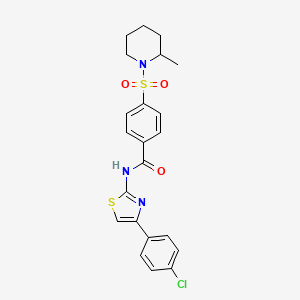

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
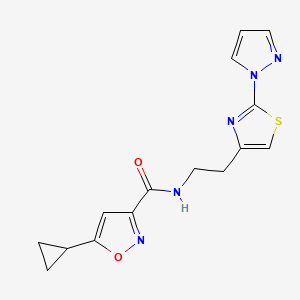
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)


